molecular formula C15H20O3 B3315492 5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951893-25-7

5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid

Cat. No. B3315492
CAS RN: 951893-25-7
M. Wt: 248.32 g/mol
InChI Key: CLZHUYHQLSYKJV-UHFFFAOYSA-N
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Description

“4-Isopropylphenol” is an organic compound with the formula (CH3)2CHC6H4OH. The molecule consists of an isopropyl group affixed to the para (p-) position of phenol. The compound, a white solid, is produced by the alkylation of phenol with propylene and is relevant to the production of the commodity chemical bisphenol A (BPA) .


Synthesis Analysis

The preparation of isopropylphenols, which could be related to your compound, has been well developed by alkylation of phenol and various cresols with propylene . Depending on the catalysts and conditions, products can include, aside from 4-isopropylphenol, 2-isopropylphenol, 2,6-diisopropylphenol, and 2,4,6-2-triisopropylphenol .


Molecular Structure Analysis

The molecular structure of “4-Isopropylphenol” consists of an isopropyl group affixed to the para (p-) position of phenol . For more specific structural analysis of “5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid”, specialized software or databases would be needed.

Mechanism of Action

The exact mechanism of action of 5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid acid is not fully understood. However, it is believed to exert its effects through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects:
This compound acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, as well as the expression of cyclooxygenase-2 (COX-2). Additionally, this compound acid has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, like many synthetic compounds, it has limitations. This compound acid can be expensive to produce, and its stability can be an issue in certain experimental conditions.

Future Directions

There are several potential future directions for research involving 5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid acid. One area of interest is its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound acid may have applications in the treatment of various cancers, including breast and colon cancer. Further research is needed to fully understand the mechanism of action of this compound acid and its potential applications in various fields.

Scientific Research Applications

5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid acid has been the subject of various scientific studies due to its potential applications in drug development. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound acid has been found to have insecticidal and herbicidal properties, making it a potential candidate for use in agriculture.

properties

IUPAC Name

3-methyl-5-oxo-5-(4-propan-2-ylphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-10(2)12-4-6-13(7-5-12)14(16)8-11(3)9-15(17)18/h4-7,10-11H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZHUYHQLSYKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216392
Record name β-Methyl-4-(1-methylethyl)-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951893-25-7
Record name β-Methyl-4-(1-methylethyl)-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methyl-4-(1-methylethyl)-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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